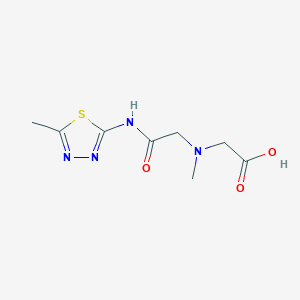

2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid

Description

The compound 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid (CAS: 83244-81-9) is a thiadiazole derivative characterized by a 5-methyl-substituted 1,3,4-thiadiazole core. This heterocyclic ring is linked via an amino group to a 2-oxoethyl chain, which is further functionalized with a methylamino group and an acetic acid moiety. Safety data indicate it requires careful handling due to its chemical reactivity .

Properties

IUPAC Name |

2-[methyl-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3S/c1-5-10-11-8(16-5)9-6(13)3-12(2)4-7(14)15/h3-4H2,1-2H3,(H,14,15)(H,9,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCPFKKEEYWCTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CN(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid represents a novel derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a 5-methyl-1,3,4-thiadiazole moiety linked to an amino acetic acid structure. This unique arrangement is expected to contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds similar to 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid have shown promising activity against various Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer properties of 1,3,4-thiadiazole derivatives have been extensively documented. In vitro studies indicate that several derivatives exhibit significant cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of several thiadiazole derivatives on A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines. The results demonstrated that:

- Compound A : 39.8% viability reduction in Caco-2 cells.

- Compound B : No significant effect on A549 cells but reduced viability in Caco-2 cells by 56.9% .

The mechanisms through which these compounds exert their biological effects may involve:

- Inhibition of DNA Synthesis : Thiadiazole derivatives can interfere with nucleic acid synthesis in bacteria and cancer cells.

- Apoptosis Induction : Certain derivatives induce programmed cell death in cancer cells through the activation of apoptotic pathways.

- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that contribute to their protective effects against oxidative stress.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key Observations :

- Substituent Effects : The 5-methyl group on the thiadiazole ring (target compound) enhances steric bulk compared to analogs like the 5-methoxymethyl derivative. This may influence binding affinity in biological targets.

- Solubility and Reactivity : Ethyl ester derivatives (e.g., ) exhibit higher lipophilicity, whereas carboxylic acid variants (target compound, ) are more polar, impacting bioavailability.

- Bioactivity : Thio-linked analogs (e.g., ) may engage in disulfide bonding, relevant to antimicrobial or redox-modulating activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(Methyl(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)amino)acetic acid and its derivatives?

- Methodology : A two-step synthesis is commonly employed:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core .

Alkylation : Introduce substituents via alkylation of the intermediate 5-R-amino-1,3,4-thiadiazole-2-thioles. For example, alkylating reagents like methyl groups or acetic acid derivatives can be used to functionalize the thiadiazole ring .

- Optimization : Use sodium acetate as a catalyst during reflux in acetic acid to enhance reaction efficiency .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

- 1H NMR : Essential for confirming the methyl, amino, and acetic acid moieties (e.g., δ 4.34 ppm for methylene protons adjacent to the amide group) .

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and N-H bonds (~3200–3400 cm⁻¹) .

- Elemental Analysis : Validates purity and stoichiometry .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 325.0 [M-H]⁻ for analogous compounds) .

Q. What are the key challenges in achieving high purity during synthesis?

- Purification Steps :

- Recrystallize from DMF/acetic acid mixtures to remove byproducts .

- Monitor purity via TLC with silica gel plates .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

- ICReDD Approach : Combine quantum chemical reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent selection, catalyst efficiency) .

- Example : Predict transition states for alkylation steps to minimize side reactions .

Q. How do structural modifications (e.g., alkylation or substitution on the thiadiazole ring) influence biological activity?

- Structure-Activity Relationship (SAR) :

- Anticancer Activity : Bulkier alkyl groups (e.g., isobutyl) may enhance cytotoxicity by improving membrane permeability .

- Anticonvulsant Effects : Electron-withdrawing substituents (e.g., halogens) on the thiadiazole ring can modulate GABA receptor interactions .

- Data Source : Compare IC₅₀ values of derivatives in cell-based assays .

Q. How can contradictory biological activity data across studies be resolved?

- Experimental Variables to Standardize :

- Assay Conditions : pH, temperature, and solvent (e.g., DMSO concentration) .

- Cell Lines : Use isogenic models to reduce variability in anticancer studies .

- Statistical Analysis : Apply multivariate regression to isolate substituent effects from noise .

Q. What in silico strategies predict binding modes for this compound’s biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like β-lactamases (for antimicrobial activity) or kinase domains (anticancer) .

- Example : Docking poses of analogous compounds show hydrogen bonding with active-site serine residues in enzymes .

Q. How can derivatives be designed to improve pharmacokinetic properties (e.g., solubility, bioavailability)?

- Strategies :

Prodrug Design : Esterify the acetic acid moiety to enhance intestinal absorption .

Salt Formation : Synthesize potassium or sodium salts to improve aqueous solubility .

- Analytical Validation : Use HPLC-DAD to quantify solubility and stability .

Data Contradiction Analysis

Q. Why do some studies report high anticonvulsant activity while others show negligible effects?

- Potential Factors :

- Substituent Position : Methyl groups at position 5 vs. position 2 on the thiadiazole ring may alter receptor binding .

- Animal Models : Differences in blood-brain barrier permeability across species .

- Resolution : Conduct head-to-head comparisons of positional isomers in standardized seizure models .

Methodological Best Practices

- Synthesis Reproducibility : Document reaction parameters (e.g., reflux time, solvent ratios) meticulously .

- Biological Assays : Include positive controls (e.g., valproic acid for anticonvulsant studies) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.